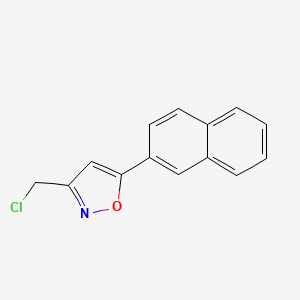
8-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 8-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into related chromen-2-one derivatives and their synthesis, molecular structure, and potential biological activities.
Synthesis Analysis
The synthesis of chromen-2-one derivatives typically involves the reaction of starting materials such as 2-Hydroxy-3-methoxybenzaldehyde with other reagents to form various intermediates and final products. For instance, in the synthesis of N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives, 3-acetyl-8-methoxy-2H-chromen-2-one is produced using Ethyl acetoacetate and Piperidine catalyst. This intermediate is then brominated and cyclized to form a scaffold that can be further modified to produce the title compound derivatives .
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives is characterized by the presence of a chromene ring, which can be substituted with various functional groups. The molecular and supramolecular structures of related compounds, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, have been established using X-ray diffraction. These structures exhibit significant conformational features, such as the perpendicular positioning of the phenyl ring to the chromene-pyrazole ring system, which is consistent with NMR spectroscopy findings .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of chromen-2-one derivatives can include oxidative cyclization, bromination, and cyclization with thiourea. The oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst leads to the formation of chromeno[4,3-c]pyrazol-4-ones . Similarly, the bromination of 3-acetyl-8-methoxy-2H-chromen-2-one followed by cyclization with thiourea is a key step in the synthesis of thiazolyl amide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and biological activity. The synthesized compounds are often characterized using techniques like 1H-NMR, FT-IR, and Mass spectral/LCMS analysis to confirm their structures . The supramolecular architecture of these compounds is characterized by interactions such as C–H···A (A = O, π) and π-stacking, which can influence their crystalline properties and stability .
科学的研究の応用
Antimicrobial Activity
Research has demonstrated the antimicrobial properties of derivatives similar to 8-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one. For instance, a study by Ashok et al. (2016) detailed the synthesis of novel pyrano[2,3-f]chromen-4-ones, highlighting their efficient microwave-assisted synthesis and significant in vitro antimicrobial activity against bacterial and fungal strains. These compounds also showed potential as DNA gyrase inhibitors, as supported by molecular docking studies (Ashok et al., 2016). Another study focused on the antibacterial effects of new derivatives of 4-hydroxy-chromen-2-one, emphasizing the high level of bacteriostatic and bactericidal activity, indicating the potential of similar compounds in combating microbial infections (Behrami & Dobroshi, 2019).
Antifungal and Antibacterial Properties
Mahesh et al. (2022) synthesized new oxadiazole derivatives containing the 2H-chromen-2-one moiety, showcasing their potential as antibacterial and antifungal agents. This highlights the compound's relevance in developing treatments against microbial infections (Mahesh et al., 2022). Furthermore, Bhat et al. (2013) synthesized Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, revealing significant antimicrobial activity, which suggests the utility of these compounds in pharmaceutical applications targeting microbial pathogens (Bhat et al., 2013).
Molecular Docking and Synthesis
The synthesis and characterization of novel compounds for potential applications in medicine and pharmacology, including their interaction with biological targets, have been extensively explored. For example, a study by Sert et al. (2018) characterized a target compound through various spectroscopic techniques and conducted molecular docking studies, indicating the approach's value in drug development (Sert et al., 2018).
Anticancer and Apoptosis Inducing Agents
Research also extends to the exploration of compounds for their anticancer properties. For instance, Cai et al. (2006) utilized a chemical genetics approach to identify small molecules that induce apoptosis, highlighting the potential of compounds like 8-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one in cancer treatment (Cai et al., 2006).
将来の方向性
The future directions for “8-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one” could involve further exploration of its biological activities. Given the reported biological activities of the 1,3,4-oxadiazoles class of compounds, it may be worthwhile to investigate the potential of this compound in various therapeutic applications .
作用機序
Target of Action
Compounds with similar structures, such as coumarin and 1,3,4-oxadiazoles, have been known to exhibit a wide array of biological activities . They have been used in the synthesis of drugs for future generations .
Mode of Action
It’s worth noting that similar compounds have shown antioxidant properties . For instance, compounds 7d and 7i, which are part of a series of substituted 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones, have shown prominent radical scavenging activity .
Biochemical Pathways
Similar compounds have been known to interact with various enzymes and proteins that contribute to cancer cell proliferation .
Result of Action
Similar compounds have shown potent dpph and hydroxyl radical activity comparable to the standards employed, and therefore act as antioxidant leads .
特性
IUPAC Name |
8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-22-14-9-5-8-12-10-13(18(21)23-15(12)14)17-20-19-16(24-17)11-6-3-2-4-7-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYKPRXPWLVOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



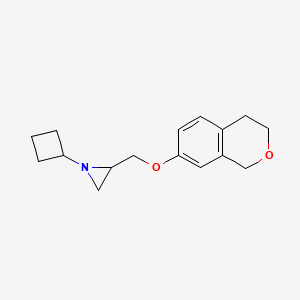

![7-(2-Fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522857.png)
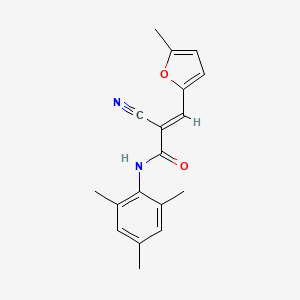
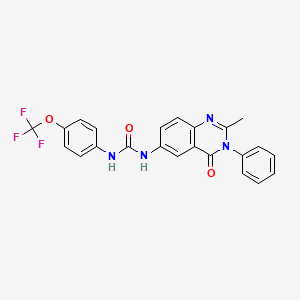
![N-{[5-(2-Methylcyclopropyl)furan-2-YL]methylidene}hydroxylamine](/img/structure/B2522863.png)

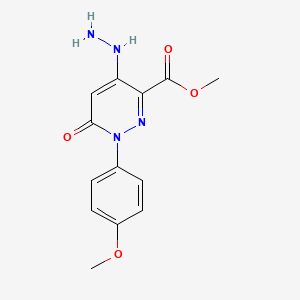

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide](/img/structure/B2522869.png)
![3-(1,3-Benzodioxol-5-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2522870.png)
